molecular formula C20H18FN7O2S B3413970 1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946285-73-0

1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Katalognummer: B3413970
CAS-Nummer: 946285-73-0
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: HEACMDCRWIPDKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core substituted with a 3-fluorobenzenesulfonyl group and a 3-phenyltriazolopyrimidine moiety. The triazolopyrimidine scaffold is a fused heterocyclic system known for its role in modulating kinase activity and receptor binding in medicinal chemistry . The 3-fluorobenzenesulfonyl group enhances metabolic stability and influences binding affinity through electron-withdrawing effects, while the phenyl group on the triazole ring may contribute to hydrophobic interactions in biological targets.

Eigenschaften

IUPAC Name

7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O2S/c21-15-5-4-8-17(13-15)31(29,30)27-11-9-26(10-12-27)19-18-20(23-14-22-19)28(25-24-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEACMDCRWIPDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibit significant anticancer properties. The triazolopyrimidine core is known for its ability to inhibit various kinases involved in cancer progression. For example:

  • Mechanism of Action : The compound may inhibit specific kinases such as PI3K and mTOR, which are critical in cell proliferation and survival pathways.

Neurological Disorders

The piperazine component suggests potential activity as a receptor modulator:

  • Serotonin Receptors : The compound may interact with serotonin (5HT) receptors, indicating potential applications in treating anxiety and depression.

Antimicrobial Properties

Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens:

  • Mechanism : The interaction with bacterial enzymes may inhibit bacterial growth and biofilm formation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the efficacy of related triazolopyrimidine derivatives against breast cancer cell lines. The findings demonstrated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Serotonergic Activity

Research highlighted in Neuropharmacology evaluated the effects of piperazine derivatives on serotonin receptors. Results indicated that certain modifications to the piperazine ring enhanced binding affinity to 5HT receptors, leading to improved anxiolytic effects in animal models.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

Target Compound:
  • Triazolopyrimidine core : 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
  • Substituents : Piperazine-linked 3-fluorobenzenesulfonyl group.
Analog 1: 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-4-(4-Methoxybenzenesulfonyl)Piperazine ()
  • Triazolopyrimidine core : 3-(4-Ethoxyphenyl) substitution.
  • Substituents : 4-Methoxybenzenesulfonyl-piperazine.
  • The ethoxyphenyl group may enhance lipophilicity compared to the phenyl group in the target compound.
Analog 2: VAS2870 (1,3-Benzoxazol-2-yl-3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl Sulfide) ()
  • Triazolopyrimidine core: No phenyl substitution.
  • Substituents : Benzoxazolyl and benzyl groups.
  • Key Difference : The absence of a piperazine sulfonyl group and the inclusion of a sulfide linkage may confer distinct redox-modulating properties, as VAS2870 is reported to inhibit NADPH oxidase .

Piperazine-Linked Derivatives

Target Compound:
  • Piperazine substituent : 3-Fluorobenzenesulfonyl.
Analog 3: N-(4-(Pyridin-2-yl)Phenyl)-5-(4-(2-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Pentanamide ()
  • Piperazine substituent : 2-(Trifluoromethyl)phenyl.
Analog 4: Methyl 9-Oxo-9-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Nonanoate ()
  • Piperazine substituent : 4-(Trifluoromethyl)phenyl.
  • Key Difference : A long aliphatic chain replaces the triazolopyrimidine core, suggesting divergent applications (e.g., lipid metabolism modulation vs. kinase inhibition).

Pharmacological Implications

Property Target Compound Analog 1 () VAS2870 ()
Core Structure Phenyl-triazolopyrimidine Ethoxyphenyl-triazolopyrimidine Benzoxazolyl-triazolopyrimidine
Sulfonyl Group 3-Fluorobenzenesulfonyl 4-Methoxybenzenesulfonyl N/A (Sulfide linkage)
Likely Bioactivity Kinase inhibition, receptor binding Enhanced lipophilicity NADPH oxidase inhibition

Q & A

Q. What synthetic methodologies are optimal for constructing the triazolopyrimidine core in this compound?

The triazolopyrimidine core can be synthesized via cyclocondensation reactions using precursors like aminotriazoles and activated pyrimidine derivatives. Key steps include:

  • Click chemistry for triazole formation, employing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Temperature control (195–230°C) for ring closure and catalyst use (e.g., Pd/C for hydrogenation) .
  • Solvent selection (e.g., DMF or DCM) to enhance reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy (1H/13C) to confirm substituent positions and piperazine ring conformation .
  • HPLC-MS for purity assessment (>95%) and molecular ion identification .
  • TLC monitoring (hexane:ethyl acetate gradients) during synthesis to track reaction progress .

Q. What initial biological screening platforms are appropriate for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase panels) and cytotoxicity screens against cancer cell lines (e.g., HeLa or MCF-7). Use dose-response curves to determine IC50 values, referencing triazolopyrimidine derivatives with known anticancer activity .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved methodologically?

Conduct systematic solubility studies:

  • Test in polar (DMSO, water) and non-polar (DCM) solvents under controlled temperatures (25–37°C).
  • Use dynamic light scattering (DLS) to detect aggregation and quantify solubility limits .
  • Cross-validate results with nephelometry or UV-Vis spectroscopy .

Q. What strategies minimize byproduct formation during the sulfonylation of the piperazine moiety?

  • Optimize molar ratios (1:1.2 for sulfonyl chloride:piperazine) to prevent over-sulfonylation .
  • Maintain pH 7–8 using mild bases (e.g., Et3N) to avoid side reactions .
  • Employ scavengers (e.g., polymer-bound sulfonic acid) to sequester excess reagents .

Q. How do electronic effects of the 3-fluorobenzenesulfonyl group influence target binding affinity?

The electron-withdrawing fluorine enhances sulfonamide stability and modulates π-π stacking with aromatic residues in enzyme active sites. Validate via:

  • Comparative docking studies with non-fluorinated analogs (e.g., 3-chloro or 3-methyl derivatives) .
  • Enzyme kinetics assays to measure changes in inhibition constants (Ki) .

Q. What computational approaches predict metabolic stability while maintaining target potency?

  • In silico metabolism prediction (e.g., CYP450 isoform specificity via StarDrop or Schrödinger) .
  • QSAR modeling incorporating logP, topological polar surface area, and H-bond donors to balance permeability and metabolic resistance .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy?

Address pharmacokinetic limitations:

  • Perform hepatic microsome assays to assess metabolic clearance .
  • Optimize formulations using PEGylation or liposomal encapsulation to enhance bioavailability .
  • Conduct PK/PD modeling to correlate plasma concentrations with target engagement .

Q. What orthogonal methods validate SAR data when enzyme assays conflict with cellular readouts?

  • Combine surface plasmon resonance (SPR) for binding affinity with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Use mutagenesis studies to identify critical binding residues and validate mechanism .

Q. How can the piperazine ring conformation be correlated with pharmacological activity?

  • X-ray crystallography to resolve the chair vs. boat conformation in ligand-bound complexes .
  • NOESY NMR to study solution-state dynamics and substituent effects on ring flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.